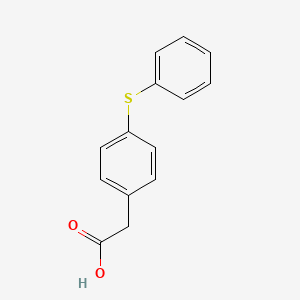

2-(4-(Phenylthio)phenyl)acetic acid

CAS No.: 6317-61-9

Cat. No.: VC3879005

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6317-61-9 |

|---|---|

| Molecular Formula | C14H12O2S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 2-(4-phenylsulfanylphenyl)acetic acid |

| Standard InChI | InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |

| Standard InChI Key | RRDQKVBSLWBCFR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identifiers

The compound’s IUPAC name, 2-(4-phenylsulfanylphenyl)acetic acid, reflects its core structure: a phenylthio group attached to the para position of a second phenyl ring, which is connected to an acetic acid side chain . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6317-61-9 | |

| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |

| InChIKey | RRDQKVBSLWBCFR-UHFFFAOYSA-N | |

| NSC Number | 43068 | |

| Wikidata ID | Q82021399 |

The planar biphenyl system and polar carboxylic acid group contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic environments .

Physicochemical Properties

Experimental and Computed Properties

The compound’s physicochemical profile, derived from experimental and computational data, is summarized below:

The high XLogP3 value indicates significant lipophilicity, favoring membrane permeability in biological systems . The carboxylic acid group enables salt formation, enhancing solubility in basic aqueous solutions .

Applications in Research and Industry

Pharmaceutical Development

2-(4-(Phenylthio)phenyl)acetic acid serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics . Its biphenyl-thioether scaffold mimics motifs found in COX-2 inhibitors, making it valuable for designing targeted therapies with reduced gastrointestinal toxicity .

Material Science

The compound’s sulfur atom contributes to thermal stability, enabling its use in polymer composites. For example, incorporation into polyesters enhances flame retardancy and mechanical strength .

Agricultural Chemistry

In agrochemical formulations, the acetic acid moiety facilitates derivatization into herbicidal agents. Its mode of action involves disrupting plant amino acid synthesis, offering a pathway for eco-friendly pesticides .

Analytical Chemistry

As a chromatographic standard, the compound aids in separating complex mixtures via reverse-phase HPLC, leveraging its distinct retention behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume